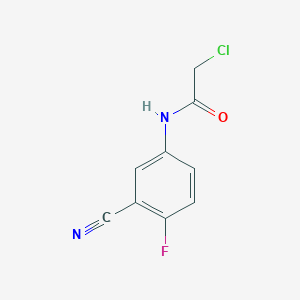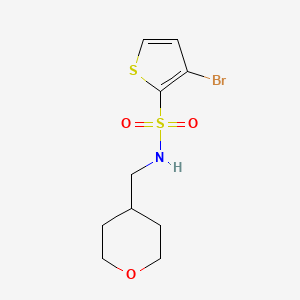
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine is a chemical compound that has recently gained attention in scientific research due to its potential therapeutic applications. This compound is also known as OXTM and has a molecular formula of C13H19NOS. In
Mechanism of Action
The mechanism of action of OXTM is not fully understood, but studies have shown that it works by inhibiting certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. OXTM has also been shown to have anti-inflammatory and immunomodulatory properties.
Biochemical and Physiological Effects:
OXTM has been shown to have several biochemical and physiological effects. Studies have shown that it can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. OXTM has also been shown to have neuroprotective effects and can improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of using OXTM in lab experiments is its potential therapeutic applications in several areas of scientific research. OXTM has also been shown to have low toxicity and is relatively easy to synthesize. However, one limitation of using OXTM in lab experiments is that its mechanism of action is not fully understood, and more research is needed to fully understand its therapeutic potential.
Future Directions
There are several future directions for research on OXTM. One area of research is to further explore its potential therapeutic applications in cancer treatment. Another area of research is to study its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, more research is needed to fully understand the mechanism of action of OXTM and its potential side effects.
Synthesis Methods
The synthesis of OXTM is a multi-step process that involves the reaction of several chemical compounds. The first step involves the preparation of 3-methylthiophene-2-carbaldehyde, which is then reacted with 4-hydroxytetrahydrofuran to form 1-(oxan-4-yl)-3-methylthiophene-2-carbaldehyde. This intermediate product is then reacted with methylamine to form 1-(oxan-4-yl)-N-methyl-3-methylthiophene-2-carboxamide. Finally, this compound is reacted with formaldehyde to form 1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine.
Scientific Research Applications
OXTM has shown potential therapeutic applications in several areas of scientific research. One of the most promising areas of research is in the treatment of cancer. Studies have shown that OXTM has anti-cancer properties and can inhibit the growth and proliferation of cancer cells. OXTM has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, OXTM has been studied for its potential use in the treatment of infectious diseases such as tuberculosis.
properties
IUPAC Name |
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NOS/c1-4-13-5-2-10(1)7-12-8-11-3-6-14-9-11/h3,6,9-10,12H,1-2,4-5,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZAJEUWTCYMMAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(oxan-4-yl)-N-(thiophen-3-ylmethyl)methanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-3-[(5-ethylfuran-2-yl)methylamino]-N,N-dimethylbenzamide](/img/structure/B7555152.png)

![N-[(3-chlorophenyl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555169.png)


![3-[(1-Methylimidazol-2-yl)methylamino]benzoic acid](/img/structure/B7555186.png)

![4-[3-(2-hydroxyethyl)piperidin-1-yl]-N-methylbenzenesulfonamide](/img/structure/B7555217.png)
![N-[(5-methylthiophen-2-yl)methyl]-1-(oxan-4-yl)methanamine](/img/structure/B7555224.png)
![2-[2-(4,5-Dimethylimidazol-1-yl)ethoxy]benzoic acid](/img/structure/B7555233.png)

![[3-(hydroxymethyl)pyrrolidin-1-yl]-(1H-indazol-5-yl)methanone](/img/structure/B7555249.png)
![(2S)-5-amino-2-[3-(2-methylphenyl)propanoylamino]-5-oxopentanoic acid](/img/structure/B7555251.png)